N-[(4-ethoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine
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Overview
Description
N-[(4-ethoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of an ethoxyphenyl group attached to a pyrazole ring, which is further substituted with methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 4-ethoxybenzaldehyde with 1,5-dimethyl-1H-pyrazol-4-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles.
Scientific Research Applications
N-[(4-ethoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(4-ethoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenacetin: N-(4-ethoxyphenyl)acetamide, known for its analgesic and antipyretic properties.
Etonitazene: A benzimidazole derivative with potent analgesic effects.
Uniqueness
N-[(4-ethoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine stands out due to its unique pyrazole structure, which imparts distinct chemical and biological properties. Unlike phenacetin and etonitazene, this compound has a broader range of applications in both chemical synthesis and biological research .
Properties
Molecular Formula |
C14H19N3O |
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Molecular Weight |
245.32 g/mol |
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-1,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C14H19N3O/c1-4-18-13-7-5-12(6-8-13)9-15-14-10-16-17(3)11(14)2/h5-8,10,15H,4,9H2,1-3H3 |
InChI Key |
PCEYWFRFEOVLIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=C(N(N=C2)C)C |
Origin of Product |
United States |
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